1-(1h-Tetrazol-5-yl)piperidine
Overview
Description
The compound 1-(1h-Tetrazol-5-yl)piperidine is a heterocyclic molecule that features both a tetrazole and a piperidine ring. The tetrazole ring is a five-membered ring containing four nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom. This combination of rings is of interest due to the potential biological activities that such structures can exhibit, as seen in the synthesis and evaluation of related compounds .
Synthesis Analysis
The synthesis of related compounds, such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, involves the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile . This reaction typically takes around 6 hours to complete. The process yields a series of novel tetrazole substituted piperidine derivatives, which are then characterized by various spectroscopic methods, including IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecular structure of 1-(1h-Tetrazol-5-yl)piperidine and its derivatives is characterized by the presence of the tetrazole and piperidine rings. The structural characterization is crucial for understanding the relationship between the molecular structure and the biological activity of these compounds. Spectral analysis, such as NMR and IR, provides detailed information about the molecular framework and the substitution pattern on the rings .
Chemical Reactions Analysis
The chemical reactivity of 1-(1h-Tetrazol-5-yl)piperidine derivatives is influenced by the presence of the tetrazole and piperidine rings. For instance, the tetrazole ring can participate in various chemical reactions due to the electron-rich nature of the nitrogen atoms. The piperidine ring can also undergo reactions typical for secondary amines, such as alkylation or acylation. The synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates demonstrates the reactivity of piperidine derivatives in forming more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1h-Tetrazol-5-yl)piperidine derivatives are influenced by the functional groups present in the molecule. These properties include solubility, melting point, boiling point, and stability, which are important for the practical application of these compounds. The antimicrobial activity of some derivatives indicates that these compounds can interact with biological systems, which is also a reflection of their chemical properties . The synthesis of other related compounds, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring, further supports the significance of studying the physical and chemical properties of such molecules .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Spectral Analysis : Novel heterocyclic compounds containing both tetrazoles and piperidine nuclei, namely 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, were synthesized. These compounds displayed significant antimicrobial activity, suggesting their potential as new lead molecules in antimicrobial drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Synthesis of Novel Biological Agents : A series of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid derivatives were synthesized. These compounds demonstrated promising antibacterial and anti-TB activities, suggesting their potential as potent biological agents (Megha, Bodke, & Shanavaz, 2023).
Molecular Structure and Interaction Studies
Molecular Structure Analysis : The molecule of 1-phenyl-5-(piperidinomethyl)-1H-tetrazole was studied, revealing a non-coplanar arrangement between the tetrazole and benzene rings and a chair conformation of the piperidine fragment. This compound forms two-dimensional networks through intermolecular interactions, providing insights into its structural characteristics (Lyakhov, Voitekhovich, Gaponik, & Ivashkevich, 2004).
Crystal Structure Studies : The crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one was investigated. This study aids in the structural characterization of molecules related to anti-HIV drug Nevirapine, highlighting its biological importance (Thimmegowda et al., 2009).
properties
IUPAC Name |
1-(2H-tetrazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-2-4-11(5-3-1)6-7-9-10-8-6/h1-5H2,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCVCZVEFAXXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978467 | |
Record name | 1-(2H-Tetrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1h-Tetrazol-5-yl)piperidine | |
CAS RN |
6280-32-6 | |
Record name | 1-(2H-Tetrazol-5-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6280-32-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2H-Tetrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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